[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Overview
Description
“[6-Chloro-4-(methylamino)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C7H9ClN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 6th position of the ring is substituted with a chlorine atom, the 4th position with a methylamino group, and the 3rd position with a methanol group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .Scientific Research Applications
Chemosensors for Transition Metal Ions
Compounds related to "[6-Chloro-4-(methylamino)pyridin-3-yl]methanol" have been synthesized for the detection of transition metal ions. For example, naphthoquinone-based chemosensors have demonstrated remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with a visible color change from orange to intense blue upon complexation, indicating potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis of Pyrrolin-2-ones
The reactivity of chlorinated pyrrolidin-2-ones in methanol has been explored to afford 5-methoxylated 3-pyrrolin-2-ones, compounds useful in the preparation of agrochemicals or medicinal compounds. This showcases the compound's role in facilitating novel synthetic routes for the development of biologically active molecules (Ghelfi et al., 2003).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been analyzed, highlighting the structural features that could be relevant in designing materials with specific physical properties, such as in the development of novel organic semiconductors or materials for photovoltaic applications (Lakshminarayana et al., 2009).
Whole-cell Biocatalysis
The compound and its derivatives have been investigated for their potential in whole-cell biocatalysis, demonstrating the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. This indicates its use in green chemistry for the efficient synthesis of chiral intermediates, offering a sustainable alternative to traditional chemical synthesis (Chen et al., 2021).
Catalysis and Material Science
Research has also delved into the synthesis of nickel complexes with bidentate N,O-type ligands for application in catalytic oligomerization of ethylene, suggesting potential industrial applications in polymer synthesis and material science (Kermagoret & Braunstein, 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[6-chloro-4-(methylamino)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBIXOXCIOUBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679560 | |
Record name | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-30-7 | |
Record name | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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